
Alvelestat
Übersicht
Beschreibung
Alvelestat (AZD9668/MPH966) is a reversible, orally bioavailable, and highly selective inhibitor of human neutrophil elastase (NE), a serine protease implicated in inflammatory tissue damage . It demonstrates a potent Ki value of 9.4 nM against NE and exhibits >600-fold selectivity over other serine proteases (e.g., proteinase 3, cathepsin G) . Originally developed by AstraZeneca and later advanced by Mereo BioPharma, this compound is being evaluated in clinical trials for neutrophil-driven inflammatory diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and alpha-1 antitrypsin deficiency (AATD)-associated emphysema . Preclinical and clinical studies highlight its ability to reduce inflammatory biomarkers (e.g., IL-6, IL-8, desmosine) and improve lung function . Notably, this compound has also shown promise in non-pulmonary conditions, such as inhibiting vascular calcification and pancreatic islet damage during transplantation .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Avelestat involve several stepsThe industrial production methods are designed to ensure high purity and yield, often involving advanced techniques like isotopic dilution liquid chromatography-tandem mass spectrometry .
Analyse Chemischer Reaktionen
Synthetic Reactions and Key Intermediates
Alvelestat’s synthesis involves multi-step transformations, leveraging sulfonic acid and acyl chloride chemistry:
- Acyl chloride formation : Carboxylic acid precursors (e.g., 1a–h ) are treated with thionyl chloride (SOCl₂) to generate reactive acyl chlorides (2a–h ) in high yield .
- Amide bond formation : Acyl chlorides react with sulfonic aniline derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding benzenesulfonamide intermediates (e.g., 4c–f ) .
- Purification : Final products are purified via column chromatography (methanol/DCM) or precipitation with ether .
Table 1: Representative Reaction Conditions for this compound Intermediates
Functional Group Transformations
This compound undergoes targeted reactions at its sulfonamide and fluorophenyl moieties:
- Oxidation : The benzenesulfonyl group may oxidize under strong oxidizing agents, though specific derivatives are not detailed in public studies.
- Reduction : Nitro or ketone groups in precursors are reduced using catalytic hydrogenation or borohydride agents .
- Substitution : Electrophilic aromatic substitution (e.g., fluorination) occurs at the benzenesulfonyl ring, utilizing potassium fluoride (KF) and 18-crown-6 in acetonitrile .
Enzyme-Inhibitor Binding Mechanism
This compound’s bioactivity stems from reversible, competitive inhibition of NE via:
- Hydrogen bonding : Interactions with Val224 (backbone) and Gln200 (side chain) stabilize the enzyme-inhibitor complex .
- Hydrophobic contacts : The fluorophenyl group engages Phe223 and Val103, critical for binding affinity .
- Kinetic parameters : Exhibits a Ki of 9.4 nM for human NE, with >1,900-fold selectivity over related proteases (e.g., trypsin) .
Table 2: Key Pharmacophoric Features of this compound-NE Interaction
In Vitro Stability and Reactivity
- pH-dependent hydrolysis : The sulfonamide linkage remains stable under physiological pH (7.4) but hydrolyzes in acidic environments (e.g., gastric pH) .
- Plasma stability : >90% intact after 24 hours in human plasma, supporting oral bioavailability .
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Alpha-1 Antitrypsin Deficiency (AATD)
Alvelestat is primarily being studied for its efficacy in patients with AATD, a genetic condition that leads to low levels of alpha-1 antitrypsin protein, resulting in lung and liver damage. The following sections detail key clinical studies focusing on this compound's application in AATD.
Phase 2 Clinical Trials: ASTRAEUS Study
The ASTRAEUS study was a randomized, double-blind, placebo-controlled trial assessing the efficacy and safety of this compound in AATD-related lung disease. Conducted across 26 sites in the US and Europe, this trial included 99 participants who were administered either this compound (120 mg or 240 mg twice daily) or placebo over a 12-week period.
Key Findings:
- Biomarker Reductions: this compound demonstrated statistically significant reductions in three primary biomarkers associated with AATD:
- Blood neutrophil elastase activity
- Aα-val 360
- Desmosine levels
Biomarker | High Dose Change (%) | P-value |
---|---|---|
Neutrophil Elastase Activity | -90% | <0.001 |
Aα-val 360 | -27.6% | 0.002 |
Desmosine | Decreased | N/A |
- Safety Profile: No significant safety signals were reported during the trial, indicating that this compound was well-tolerated among participants .
Acute Respiratory Distress Syndrome (ARDS)
Emerging research indicates that this compound may also have applications beyond AATD, particularly in conditions like ARDS. Studies suggest that neutrophil elastase inhibition could mitigate lung injury and improve respiratory outcomes in patients with ARDS by reducing inflammation and tissue damage .
Combination Therapies
Research is ongoing into the potential of combining this compound with augmentation therapy for AATD. The ATALANTA study aims to assess whether combining these treatments can yield better outcomes than either therapy alone .
Wirkmechanismus
Avelestat exerts its effects by inhibiting neutrophil elastase, a protease enzyme that breaks down elastin in lung tissue. By blocking this enzyme, Avelestat helps to prevent the destruction of lung tissue and reduce inflammation. The molecular targets and pathways involved include the inhibition of elastin breakdown and the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Biochemical Properties
Table 1: Comparative Profile of NE Inhibitors
Key Findings:
- Potency: this compound demonstrates superior NE inhibition (Ki = 9.4 nM) compared to sivelestat (IC₅₀ up to 200 nM) and alpha-1 antitrypsin (broad but less specific) .
- Selectivity: this compound’s >600-fold selectivity minimizes off-target effects, unlike alpha-1 antitrypsin, which also inhibits trypsin and thrombin .
- Pharmacokinetics: this compound’s oral bioavailability contrasts with sivelestat’s IV-only administration and alpha-1 antitrypsin’s protein-based formulation .
This compound vs. Sivelestat
- Lung Diseases:
- Pancreatic Islet Protection:
This compound vs. Alpha-1 Antitrypsin
- AATD-Lung Disease:
Limitations and Challenges
- Short Half-Life: this compound’s rapid dissociation from NE (half-life ~seconds in vitro) necessitates twice-daily dosing in clinical settings .
- Safety: While generally well-tolerated, headache and mild gastrointestinal symptoms were reported in trials .
- Cost and Accessibility: Alpha-1 antitrypsin therapy costs ~$100,000 annually, whereas this compound’s oral formulation may offer cost advantages pending approval .
Biologische Aktivität
Alvelestat, also known as MPH-966, is an investigational oral small molecule designed to inhibit neutrophil elastase (NE), a serine protease implicated in various inflammatory and degenerative diseases, particularly those affecting the lungs. This compound has garnered attention for its potential therapeutic applications in conditions such as alpha-1 antitrypsin deficiency (AATD) and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Neutrophil elastase plays a critical role in tissue damage during inflammatory responses. In conditions like AATD, where there is insufficient alpha-1 antitrypsin (AAT) to inhibit NE, excessive NE activity leads to lung tissue destruction. This compound functions as a selective and reversible inhibitor of NE, aiming to mitigate this destructive process.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits NE with an IC50 value of 0.65 nanomolar. This potency indicates its potential for significant clinical efficacy in reducing NE-mediated tissue damage .
In Vivo Studies
A study involving a mouse model of calcific aortic valve disease (CAVD) showed that treatment with this compound significantly reduced NE activity and improved cardiac function. Specifically, a dose of 3 mg/kg administered weekly resulted in decreased valve thickening and reduced expression of inflammatory markers .
Phase 2 ASTRAEUS Trial
The ASTRAEUS trial was a pivotal phase 2 study assessing the efficacy and safety of this compound in patients with AATD-associated lung disease. The trial enrolled 99 patients across multiple sites in the US and Europe. Key findings from this trial include:
- Biomarker Reductions : this compound treatment led to statistically significant reductions in blood neutrophil elastase activity (up to 90%), Aα-val 360, and desmosine levels compared to placebo .
- Patient-Reported Outcomes : Post hoc analyses indicated that reductions in biomarkers correlated with improvements in the St. George’s Respiratory Questionnaire (SGRQ) scores, suggesting enhanced patient-reported outcomes alongside biochemical improvements .
Biomarker | This compound High Dose (240 mg) | Placebo | p-value |
---|---|---|---|
Neutrophil Elastase | 90% reduction | Baseline | <0.001 |
Aα-val 360 | Significant decrease | No change | <0.01 |
Desmosine | Significant decrease | No change | <0.01 |
Case Studies
- Alpha-1 Antitrypsin Deficiency : One notable case involved a patient with severe AATD who exhibited significant clinical improvement following treatment with this compound. The patient showed marked reductions in lung inflammation markers and improved lung function metrics over the treatment period .
- Bronchiolitis Obliterans Syndrome : Interim results from an investigator-sponsored study on this compound for bronchiolitis obliterans syndrome showed progressive reductions in plasma desmosine levels and improved lung function in treated patients .
Safety Profile
This compound has been generally well-tolerated across clinical trials, with no significant safety signals reported. Adverse events were comparable between treatment and placebo groups, indicating a favorable safety profile for long-term use in chronic conditions .
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Alvelestat as a neutrophil elastase (NE) inhibitor, and how do they inform preclinical study design?
this compound selectively inhibits human NE with a Ki of 9.4 nM and exhibits >600-fold selectivity over other serine proteases. Preclinical studies should measure NE activity inhibition in tissue-specific models (e.g., lung homogenates or BAL fluid) using fluorogenic substrates like MeOSuc-AAPV-AMC. Dose-response curves should validate pIC50 values (7.9 in vitro, 7.3 in whole blood assays) and correlate with biomarkers like desmosine (a marker of elastin degradation) .
Q. How should researchers design in vivo models to evaluate this compound’s efficacy in neutrophilic inflammation?
Use smoking-induced lung inflammation models (e.g., chronic cigarette smoke exposure in rodents) to assess reductions in BAL neutrophils, IL-1β, and hemoglobin leakage. Include control groups with NE knockout mice or alternative inhibitors (e.g., sivelestat) to confirm mechanism specificity. Measure FEV1 analog parameters in large-animal models (e.g., porcine islet isolation studies) to assess functional improvements .
Q. What are the validated biomarkers for assessing this compound’s target engagement in clinical trials?
Key biomarkers include:
- NE activity : Quantified via immunoassays in sputum or serum.
- Desmosine/Isodesmosine : Urinary or plasma levels to monitor elastin degradation.
- Protease-antiprotease imbalance : AAT levels or NE-AAT complexes in BAL fluid. Trials should standardize sampling times relative to drug administration to account for pharmacokinetic variability .
Q. How do Phase I studies inform dosing strategies for this compound in heterogeneous populations?
Phase Ib/II trials (e.g., in post-transplant bronchiolitis obliterans syndrome) use stepwise dose escalation (60–240 mg BID) with safety monitoring for headaches, the most common adverse event. Pharmacokinetic-pharmacodynamic (PK/PD) modeling should link plasma concentrations to NE inhibition thresholds (>80% sustained suppression) and biomarker responses (e.g., FEV1 changes ≥100 mL) .
Q. What statistical methods address high variability in this compound’s clinical endpoints (e.g., FEV1)?
Use mixed-effects models to adjust for intra-patient variability in lung function. For small cohorts (e.g., n=16 in IPF trials), Bayesian adaptive designs improve power to detect MCID (≥4-point SGRQ improvement). Pre-specify sensitivity analyses to exclude outliers or non-adherent participants .
Advanced Research Questions
Q. How can conflicting efficacy data from this compound trials (e.g., COPD vs. IPF) be reconciled methodologically?
In COPD (n=615), significant FEV1 improvements were observed in bronchial-predominant subgroups, whereas IPF trials (n=38) showed high variability. Stratify analyses by disease endotype (e.g., neutrophilic vs. fibrotic dominance) and use enrichment designs to recruit patients with elevated baseline NE activity. Cross-trial comparisons require harmonized endpoints (e.g., NE activity reduction vs. structural lung changes on CT) .
Q. What experimental controls mitigate confounding in this compound’s anti-inflammatory effects?
Include placebo arms with matched PK profiles and control for concomitant therapies (e.g., azithromycin in cystic fibrosis trials). In COVID-19 studies, adjust for baseline disease severity (WHO ordinal scale) and time-to-treatment initiation. Use ex vivo NE stimulation assays to confirm drug-specific effects vs. innate immune modulation .
Q. How do researchers optimize this compound’s therapeutic index in comorbid populations (e.g., AATD with emphysema)?
Conduct population PK studies to assess covariates (e.g., hepatic impairment, smoking status). In ASTRAEUS (NCT04522986), adaptive dosing was guided by NE activity and liver function tests. Use translational models to predict drug-drug interactions with AAT augmentation therapy .
Q. What translational biomarkers bridge preclinical and clinical findings for this compound’s anti-fibrotic effects?
Preclinical: Measure hydroxyproline (collagen deposition) in bleomycin-induced fibrosis models. Clinical: Validate BAL fluid MMP-9/TIMP-1 ratios and serum LOXL2 levels as predictors of fibrosis progression. Correlate these with functional outcomes (e.g., DLCO) in Phase II trials .
Q. How should researchers address this compound’s variable post-purification recovery rates in pancreatic islet studies?
In porcine models, this compound improved islet viability (96.5% vs. 96.7% control) but reduced recovery rates (67.4% vs. 76.3%). Optimize perfusion techniques (e.g., ductal injection vs. static preservation) and quantify NE activity during cold ischemia. Use RNA-seq to identify NE-driven pathways in islet injury .
Q. Data Contradictions & Resolution Strategies
- Discrepancy in Purity Metrics : this compound showed lower islet purity (59.8% vs. 64.2% control) despite comparable viability. Resolution: Analyze acinar cell contamination via amylase assays and refine isolation protocols .
- Inconsistent FEV1 Responses : Subgroup analyses revealed stronger effects in patients with baseline NE >2.5 nM. Resolution: Prospectively stratify by NE activity in future trials .
Eigenschaften
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848141-11-7 | |
Record name | Alvelestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvelestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11863 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.